Oxychlororaphine

Beschreibung

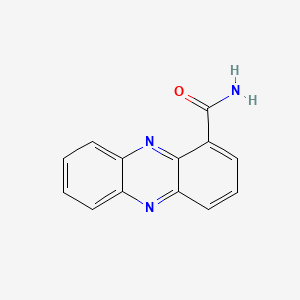

Phenazine-1-carboxamide has been reported in Streptomyces with data available.

used as a root colonization

Eigenschaften

IUPAC Name |

phenazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYYKDXZKFBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203545 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-89-0 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oxychlororaphine: A Technical Guide to its Discovery, Isolation, and Characterization from Soil Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine is a phenazine pigment produced by several species of soil- and plant-associated bacteria, most notably Pseudomonas chlororaphis. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound, along with other phenazines, has garnered significant interest due to its broad-spectrum antimicrobial properties and its role in the ecological fitness of its producing organisms. This guide details the biosynthetic origins of this compound, provides in-depth experimental protocols for its extraction and purification, and presents key analytical data for its identification.

Discovery and Producing Organisms

The discovery of phenazine pigments dates back to the late 19th and early 20th centuries with the characterization of pyocyanin from Pseudomonas aeruginosa. These colorful, nitrogen-containing heterocyclic compounds are synthesized by a range of bacteria, primarily from the genera Pseudomonas and Streptomyces.

This compound is prominently produced by strains of Pseudomonas chlororaphis, including the subspecies aurantiaca. These bacteria are commonly found in the rhizosphere, the soil region directly influenced by plant roots, where they play a crucial role in suppressing plant pathogens. The production of this compound and other phenazines is a key mechanism behind the biocontrol activity of these beneficial bacteria.

Biosynthesis of this compound

The biosynthesis of phenazine compounds in bacteria originates from the shikimate pathway, a metabolic route responsible for the production of aromatic amino acids.[1][2]

The Shikimate Pathway and Chorismic Acid

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), leading to the formation of chorismic acid. Chorismic acid is a critical branch-point intermediate in the biosynthesis of various aromatic compounds, including the phenazine backbone.[3]

Formation of the Phenazine Core

From chorismic acid, a series of enzymatic reactions catalyzed by proteins encoded by the phz operon leads to the formation of the core phenazine structure. A key intermediate in this process is phenazine-1-carboxylic acid (PCA).[1][4]

Conversion of PCA to this compound

The final step in the biosynthesis of this compound involves the enzymatic modification of PCA. While the exact enzymatic steps are a subject of ongoing research, it is understood that PCA is a direct precursor.

Signaling Pathway for Phenazine Biosynthesis

The production of phenazines, including this compound, is tightly regulated by complex signaling networks, most notably quorum sensing. In Pseudomonas species, the las and rhl quorum-sensing systems, along with the Pseudomonas quinolone signal (PQS) system, play a central role in controlling the expression of the phz biosynthetic gene cluster. This regulation ensures that phenazine production is coordinated with bacterial population density.

References

- 1. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 2. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Oxychlororaphine in Pseudomonas Species

Executive Summary

Phenazines are a class of nitrogen-containing heterocyclic secondary metabolites produced by various bacteria, most notably those of the Pseudomonas genus. These compounds are crucial for the ecological fitness of the producing organisms, acting as virulence factors, signaling molecules, and broad-spectrum antibiotics against competing fungi and bacteria.[1] Oxychlororaphine, also known as phenazine-1-carboxamide (PCN), is a prominent phenazine derivative with significant antifungal properties. This document provides a comprehensive technical overview of the genetic and biochemical pathways responsible for this compound biosynthesis in Pseudomonas species. It details the core enzymatic steps, the regulatory networks governing its production, quantitative data on yields, and the experimental protocols used to elucidate this complex pathway.

Genetic Basis of Phenazine Biosynthesis

The biosynthesis of the core phenazine structure is orchestrated by a highly conserved gene cluster, the phz operon.[2] In many phenazine-producing pseudomonads, such as Pseudomonas aeruginosa, this system is characterized by genetic redundancy, featuring two nearly identical operons, phzA1-G1 (phz1) and phzA2-G2 (phz2).[3][4] These operons encode the core enzymes required to synthesize the universal phenazine precursor, phenazine-1-carboxylic acid (PCA).[3][5]

The conversion of PCA into its various derivatives is then catalyzed by modification enzymes. For this compound (PCN), the key enzyme is PhzH, an amidotransferase that converts the carboxyl group of PCA into a carboxamide group.[6]

Table 1: Core Genes of the phz Operon and Their Functions

| Gene | Encoded Enzyme | Function in the Pathway |

| phzE | Anthranilate synthase | Catalyzes the conversion of chorismic acid to 2-amino-2-desoxyisochorismic acid (ADIC).[7][8] |

| phzD | Isochorismatase | Converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8][9] |

| phzF | Isomerase | Catalyzes the isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[9] |

| phzA/B | Dimerizing enzymes | PhzB catalyzes the condensation of two AOCHC molecules to form the tricyclic intermediate hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). PhzA, though largely inactive, appears to play a role in modulating production levels.[9] |

| phzG | FMN-dependent oxidase | Catalyzes the final oxidative steps to form the aromatic phenazine core.[9][10] |

| phzH | Amidotransferase | A modification enzyme that converts phenazine-1-carboxylic acid (PCA) to phenazine-1-carboxamide (PCN), also known as this compound.[6] |

The Biochemical Pathway of this compound Synthesis

The synthesis of this compound is a multi-step process that begins with a key intermediate from the shikimate pathway, chorismic acid. The pathway can be divided into two major stages: the formation of the core phenazine tricycle (PCA) and its subsequent modification into this compound.

Stage 1: Synthesis of Phenazine-1-Carboxylic Acid (PCA)

-

Two molecules of chorismic acid are utilized as the initial precursors.[9]

-

The enzyme PhzE converts chorismic acid into 2-amino-2-desoxyisochorismic acid (ADIC).[8]

-

PhzD subsequently transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8]

-

PhzF isomerizes DHHA into 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[9]

-

Two molecules of AOCHC are then condensed by PhzB to form the initial tricyclic structure, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[9]

-

HHPDC is unstable and undergoes a series of spontaneous and enzyme-catalyzed oxidations and decarboxylations. The final aromatization step is catalyzed by the flavin-dependent enzyme PhzG , yielding the stable phenazine core, phenazine-1-carboxylic acid (PCA) .[9][10]

Stage 2: Conversion of PCA to this compound (PCN)

-

The final step is the amidation of PCA.

-

The enzyme PhzH catalyzes the conversion of the carboxyl group of PCA to a primary amide, yielding the final product, phenazine-1-carboxamide (this compound) .[6]

References

- 1. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Feedback Loop of Two phz Gene Clusters through 5′-Untranslated Regions in Pseudomonas sp. M18 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. frontiersin.org [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Natural Variants and Analogs of Oxychlororaphine in Actinomycetes: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlororaphine, a phenazine N-oxide with notable biological activity, is a well-documented secondary metabolite of several bacterial genera, most prominently Pseudomonas. While the production of a diverse array of phenazine compounds by actinomycetes, particularly species of the genus Streptomyces, is well-established, the direct isolation of this compound from this phylum is not extensively reported in scientific literature. However, actinomycetes are known to produce structurally related analogs, specifically phenazine-1-carboxamide and its derivatives, which serve as the focal point of this technical guide.

This document provides a comprehensive overview of these natural this compound analogs found in actinomycetes. It details their chemical structures, the producing organisms, and available quantitative data on their biological activities. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and analysis of these compounds, and presents diagrams of the relevant biosynthetic pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Natural Variants and Analogs of this compound in Actinomycetes

While direct evidence for this compound production in actinomycetes is scarce, several structurally similar phenazine-1-carboxamide derivatives have been isolated and characterized from Streptomyces species. These compounds represent the closest known natural analogs of this compound from this prolific group of microorganisms.

Key Analogs from Streptomyces

Two notable analogs were isolated from the soil-derived actinomycete, Streptomyces diastaticus subsp. ardesiacus strain YIM PH20246:

-

6-hydroxyphenazine-1-carboxamide: A hydroxylated derivative of phenazine-1-carboxamide.

-

Methyl 6-carbamoylphenazine-1-carboxylate: An esterified analog.[1]

Phenazine-1-carboxamide itself has also been reported in Streptomyces species.[2] These compounds share the core phenazine-1-carboxamide structure with this compound, differing in substitutions on the phenazine ring and the absence of the N-oxide moiety.

Quantitative Data

The biological activities of these phenazine-1-carboxamide analogs have been evaluated against various fungal and bacterial pathogens. The available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and EC50 values, are summarized below for comparative analysis.

| Compound | Test Organism | Bioactivity Metric | Value | Reference |

| 6-hydroxyphenazine-1-carboxamide | Fusarium oxysporum ATCC 7808 | MIC | Moderate | [1] |

| Fusarium solani ATCC 36031 | MIC | Moderate | [1] | |

| Plectosphaerella cucumerina | MIC | Moderate | [1] | |

| Staphylococcus aureus ATCC 25923 | MIC | Moderate | [1] | |

| Staphylococcus albus ATCC 10231 | MIC | Moderate | [1] | |

| Methyl 6-carbamoylphenazine-1-carboxylate | Fusarium oxysporum ATCC 7808 | MIC | Moderate | [1] |

| Fusarium solani ATCC 36031 | MIC | Moderate | [1] | |

| Staphylococcus aureus ATCC 25923 | MIC | Moderate | [1] | |

| Staphylococcus albus ATCC 10231 | MIC | Moderate | [1] | |

| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani AG1IA | EC50 | 9.09 µg·mL⁻¹ | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phenazine analogs from actinomycetes.

Isolation and Purification of Phenazine Analogs from Streptomyces

This protocol is a generalized procedure based on methodologies reported for the isolation of phenazine compounds from actinomycete fermentations.[4]

-

Fermentation: Inoculate the desired Streptomyces strain in a suitable liquid medium (e.g., ISP2 broth) and incubate in a shaker at 28-30°C for 7-10 days to allow for the production of secondary metabolites.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the compounds based on polarity.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired phenazine compounds.

-

Pool the relevant fractions and concentrate them.

-

Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure samples.

-

Structural Elucidation

The structures of the purified phenazine analogs can be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the positions of substituents on the phenazine core.[5][6]

Quantitative Analysis by HPLC

A reversed-phase HPLC method can be used for the quantitative analysis of phenazine-1-carboxamide and its analogs.[7][8]

-

Chromatographic System: A C18 column is typically used.

-

Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 5 mmol/L, pH 5.0) is a common mobile phase system.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength of 248 nm.

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a standard curve generated from known concentrations of a purified standard.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the purified compounds against various microbial strains can be determined using the broth microdilution method.

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Biosynthesis

The biosynthesis of phenazines in actinomycetes originates from the shikimic acid pathway. The core phenazine structure is synthesized from chorismic acid. In Streptomyces, this typically leads to the formation of phenazine-1,6-dicarboxylic acid (PDC), which can be further modified to produce a variety of phenazine derivatives.[9] The formation of phenazine-1-carboxamide would require an amidation step.

Caption: Generalized phenazine biosynthetic pathway in Streptomyces.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of novel phenazine analogs from actinomycetes.

Caption: Experimental workflow for phenazine analog discovery.

Conclusion

Actinomycetes, particularly Streptomyces species, are a promising source of natural analogs of this compound, such as phenazine-1-carboxamide and its derivatives. While the direct production of this compound by actinomycetes remains to be conclusively demonstrated, the study of these related compounds offers significant potential for the discovery of novel bioactive molecules with applications in medicine and agriculture. The methodologies and data presented in this guide provide a solid foundation for researchers to explore this fascinating area of natural product chemistry and drug discovery. The continued investigation into the biosynthesis and regulation of these compounds in actinomycetes will be crucial for unlocking their full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenazine-1-Carboxamide | C13H9N3O | CID 120282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]

- 4. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Role of Oxychlororaphine in Microbial Ecosystems

An In-depth Technical Guide

Executive Summary

Oxychlororaphine, also known as phenazine-1-carboxamide (PCN), is a yellow-green, redox-active secondary metabolite produced by several species of bacteria, most notably from the genus Pseudomonas. As a member of the phenazine family, it plays a critical role in microbial ecology, influencing inter-species competition, biofilm formation, and pathogenesis. Its broad-spectrum antimicrobial activity against a variety of plant and human pathogens has positioned it as a compound of significant interest for agricultural and pharmaceutical development. This document provides a comprehensive technical overview of the biosynthesis, regulation, biological functions, and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Significance of this compound

Phenazines are nitrogen-containing heterocyclic compounds produced by bacteria that are crucial for their survival and competitiveness in diverse ecological niches.[1][2] this compound is a prominent phenazine derivative distinguished by a carboxamide group at the C1 position.[3] It is often found alongside its precursor, phenazine-1-carboxylic acid (PCA).[4] The biological significance of this compound stems from its potent antimicrobial properties, which enable the producing organism to antagonize competing microbes, including pathogenic fungi and bacteria.[3][5] This antagonistic capability is a cornerstone of the biocontrol activity exhibited by plant growth-promoting rhizobacteria (PGPR) like Pseudomonas chlororaphis, which use this compound to protect plant roots from fungal infections.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from the shikimic acid pathway. The core phenazine structure is assembled from chorismic acid by a conserved set of enzymes encoded by the phz operon (phzABCDEFG).

-

Core Phenazine Synthesis : Two molecules of a chorismic acid-derived precursor are condensed to form the tricyclic phenazine scaffold, ultimately yielding phenazine-1-carboxylic acid (PCA).

-

Amidation Step : The final and defining step in this compound synthesis is the conversion of PCA into its amide derivative. This reaction is catalyzed by a dedicated enzyme encoded by the phzH gene. The PhzH protein functions as an amide synthase, transferring an amino group to the carboxylic acid moiety of PCA.

The presence of the phzH gene is the key genetic determinant for the production of this compound in a phenazine-producing bacterium.

Regulation of this compound Production

The production of this compound is a metabolically expensive process and is therefore tightly regulated. The primary regulatory mechanism is a form of cell-to-cell communication known as quorum sensing (QS) , which ensures that production is synchronized with bacterial population density.

The regulation involves a hierarchical cascade:

-

GacS/GacA System : This two-component system acts as a global regulator, responding to environmental cues. Upon activation, the sensor kinase GacS phosphorylates the response regulator GacA.

-

Small RNAs : Activated GacA promotes the transcription of small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.

-

RsmA/RsmE Proteins : These sRNAs sequester the translational repressor proteins RsmA and RsmE, which would otherwise bind to the mRNA of QS components and inhibit their translation.

-

PhzI/PhzR System : The release of this repression allows for the translation of PhzI, an N-acyl homoserine lactone (AHL) synthase, and PhzR, a transcriptional regulator. PhzI produces AHL signal molecules.

-

Activation of phz Operon : At a threshold concentration (a quorum), AHLs bind to and activate PhzR. The PhzR-AHL complex then directly binds to the promoter of the phz operon, initiating the transcription of the biosynthetic genes, including phzH, leading to this compound production.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of antimicrobial activity. Its primary role in microbial ecosystems is to suppress the growth of competitors, particularly filamentous fungi.

Antifungal Activity

This compound is highly effective against numerous plant pathogenic fungi. Its activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3]

Table 1: Antifungal Activity of this compound

| Fungal Species | Common Disease Caused | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Fusarium oxysporum | Fusarium Wilt | 10 µg/mL | [3][6] |

| Fusarium graminearum | Fusarium Head Blight | 10 µg/mL | [3] |

| Botrytis cinerea | Grey Mould | 78 µg/mL | [1][2] |

| Rhizoctonia solani | Rice Sheath Blight | Activity noted, specific MIC not cited | [3] |

| Aspergillus niger | Black Mould | 12-27 µM | [3] |

Note: The efficacy of phenazines can be species-dependent. For instance, some studies report that the precursor, PCA, is more effective against Botrytis cinerea than this compound (PCN).[1][2]

Antibacterial and Other Activities

While primarily known for its antifungal effects, this compound also shows activity against certain bacteria and algae.[7][8] It contributes to the overall competitive fitness of the producing organism and plays a role in biofilm formation and virulence.

Production Yields

The yield of this compound can be significantly enhanced through metabolic engineering and optimization of fermentation conditions.

Table 2: Production Yields of this compound in Pseudomonas chlororaphis

| Strain | Genetic Modification / Condition | Yield (mg/L) | Reference(s) |

| P. chlororaphis HT66 | Wild-Type | ~75-80 mg/L | |

| P. chlororaphis HT66 | Spontaneous Phenotypic Variant | 420 mg/L | |

| P. chlororaphis P3Δlon | lon gene knockout, optimized medium | 9,174 mg/L | |

| P. chlororaphis Qlu-1 | Engineered strain, fed-batch fermentation | 11,450 mg/L |

Mechanism of Action

The antimicrobial action of this compound is multifaceted, primarily stemming from its ability to act as a redox-active molecule.

-

Generation of Reactive Oxygen Species (ROS) : this compound can undergo redox cycling within target cells. It accepts electrons from cellular reductants (like NADH) and transfers them to molecular oxygen, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This oxidative stress leads to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately causing cell death.

-

Disruption of Fungal Hyphae : At a morphological level, this compound causes severe damage to fungal mycelia. Microscopic examination of treated fungi reveals abnormal hyphal branching, swelling, and breakage.[5]

-

Metal Chelation and Enzyme Inhibition : As a heterocyclic compound, it may interfere with cellular processes by chelating essential metal ions required for enzymatic function.

Key Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Protocol: Extraction and Purification of this compound

This protocol describes a standard method for extracting this compound from a liquid culture of a producing bacterium like P. chlororaphis.

Workflow Diagram

References

- 1. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 2. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US10913936B2 - Phenazine degrading agents and related compositions, methods and systems for interfering with viability of bacteria - Google Patents [patents.google.com]

- 5. Pseudomonas aeruginosa Strain 91: A Multifaceted Biocontrol Agent against Banana Fusarium Wilt | MDPI [mdpi.com]

- 6. Phenazine-1-Carboxamide | 550-89-0 | Benchchem [benchchem.com]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Identification and Characterization of the Oxychlororaphine Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, exhibiting broad-spectrum antibiotic, antitumor, and biocontrol properties. Oxychlororaphine, a distinctive green phenazine pigment, is the amide of phenazine-1-carboxylic acid (PCA). Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC). Understanding the genetic architecture, regulation, and biochemical transformations within this cluster is paramount for harnessing its full potential in pharmaceutical and agricultural applications. This guide provides an in-depth technical overview of the methodologies used to identify, characterize, and engineer the this compound gene cluster. It details bioinformatic and genetic screening strategies, functional characterization protocols, and the core biosynthetic pathway, supplemented with quantitative data and detailed experimental workflows.

Identification of Phenazine Biosynthetic Gene Clusters

The initial step in studying this compound biosynthesis is the identification of the corresponding gene cluster. This is typically achieved through a combination of bioinformatics-driven genome mining and targeted genetic screening.

Bioinformatic Genome Mining

With the decreasing cost of whole-genome sequencing, in silico identification of BGCs has become a standard approach.[1] Tools like the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) and PRISM are instrumental in analyzing bacterial genomes to detect putative BGCs based on the presence of key biosynthetic enzymes and conserved gene arrangements.[2] For phenazine clusters, the core signature is the presence of a conserved operon, typically containing homologs of the phz genes (e.g., phzA-G). The enzyme PhzE, which catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC), is a crucial and highly conserved component, making it an excellent marker for identifying potential phenazine producers.[3]

Genetic Screening

For screening bacterial isolates without sequenced genomes, a PCR-based approach is highly effective. This method utilizes degenerate primers designed to target highly conserved regions of key biosynthetic genes.

Key Experimental Protocol: PCR-Based Screening for the phzE Gene

-

Primer Design: Design degenerate primers targeting conserved motifs within the phzE gene sequence. The PhzE enzyme is a key enzyme in the phenazine biosynthesis pathway, making its corresponding gene a suitable target for primer design.[3]

-

DNA Extraction: Isolate genomic DNA from bacterial cultures using a standard commercial kit or a phenol-chloroform extraction protocol.

-

PCR Amplification:

-

Set up a 25 µL PCR reaction containing: 1 µL of template gDNA (50-100 ng), 1 µL of each primer (10 µM), 12.5 µL of 2x PCR Master Mix, and nuclease-free water to volume.

-

Use a thermal cycling program with an initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation (95°C for 30s), annealing (55-60°C, gradient PCR may be needed to optimize), and extension (72°C for 1 min), with a final extension at 72°C for 7 minutes.

-

-

Analysis: Analyze the PCR products via agarose gel electrophoresis. A band of the expected size indicates a putative phenazine producer.

-

Sequencing: Purify the PCR product and sequence it to confirm its identity as a phzE homolog through BLAST analysis. Strains that test positive for phzE can then be prioritized for whole-genome sequencing and metabolite analysis.[3]

Characterization of the Gene Cluster

Once a putative phenazine BGC is identified, its function must be experimentally validated and characterized. This involves heterologous expression, targeted gene knockouts, and detailed metabolite analysis.

Heterologous Expression

Heterologous expression is a powerful technique to confirm the function of a BGC and produce its metabolites in a genetically tractable host.[4][5] This strategy involves cloning the entire gene cluster into an expression vector and introducing it into a suitable chassis strain, such as Escherichia coli or Streptomyces coelicolor, which does not natively produce phenazines.[6]

Key Experimental Protocol: Heterologous Expression of a Phenazine BGC

-

BGC Mobilization: Clone the entire phenazine BGC from the native producer into a suitable expression vector (e.g., a cosmid, fosmid, or BAC). This can be achieved through PCR amplification of the entire cluster or by creating and screening a genomic library.[5]

-

Host Selection: Choose a well-characterized heterologous host. Key considerations include the availability of genetic tools, fast growth rates, and the absence of competing metabolic pathways.[5]

-

Transformation: Introduce the expression vector containing the BGC into the selected host strain using standard methods like electroporation or chemical transformation.

-

Cultivation and Induction: Grow the recombinant host under conditions that promote expression from the vector's promoter. If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at the mid-log phase of growth.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract metabolites from the culture supernatant and cell pellet using a solvent like ethyl acetate. Analyze the extracts via HPLC or LC-MS to detect the production of this compound and other phenazine derivatives.[7]

Gene Knockout Studies

Targeted gene inactivation is essential for elucidating the function of individual genes within the biosynthetic pathway.[7] For example, knocking out modifying enzymes can lead to the accumulation of intermediates or the production of different final products.

Key Experimental Protocol: Markerless Gene Deletion of phzO

-

Construct Assembly: Create a suicide vector containing two regions of homology (~1 kb each) flanking the target gene (phzO), along with a counter-selectable marker (e.g., sacB).

-

Biparental Mating: Transfer the suicide vector from a donor E. coli strain (e.g., S17-1) to the target phenazine-producing bacterium via conjugation.

-

Selection of Single Crossovers: Plate the conjugation mixture on a medium containing an antibiotic to select for the recipient strain and another antibiotic to select for the integrated plasmid. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.

-

Selection of Double Crossovers: Culture the single-crossover mutants in a non-selective medium and then plate them on a medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the plasmid backbone through a second recombination event will survive.

-

Screening and Verification: Screen the sucrose-resistant colonies by PCR using primers that bind outside the deleted region. A smaller PCR product compared to the wild-type confirms the deletion of phzO. The resulting mutant would be expected to accumulate PCA, as the PhzO enzyme is responsible for its hydroxylation.[7]

The this compound Biosynthetic Pathway

Phenazine biosynthesis begins with the shikimate pathway, which provides the precursor chorismic acid.[8][9] A core set of enzymes, encoded by the phz operon, converts two molecules of chorismate into the central intermediate, phenazine-1-carboxylic acid (PCA).[10] Further enzymatic modifications then lead to the diverse array of phenazine derivatives, including this compound.

The key steps are:

-

Core Synthesis (PhzA-G): The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG catalyze the complex conversion of chorismic acid into PCA.[8]

-

PCA Modification (PhzO, PhzS): PCA serves as a branch point. In the this compound pathway, PCA is first converted to phenazine-1-carboxamide (PCN) by the enzyme PhzS. While not directly involved in this compound synthesis, the enzyme PhzO is often present in phenazine clusters and hydroxylates PCA to form 2-hydroxy-PCA.[7]

Caption: The biosynthetic pathway of this compound from chorismic acid.

Experimental Workflow and Data

A logical workflow is critical for efficiently moving from a candidate organism to a characterized gene cluster.

Caption: A typical workflow for phenazine gene cluster identification and characterization.

Quantitative Data Presentation

Genetic engineering strategies can significantly enhance the production of desired phenazines. Knocking out competing pathways or overexpressing key biosynthetic genes are common approaches.

Table 1: Phenazine Production in Wild-Type vs. Engineered Strains

| Strain | Relevant Genotype | Key Engineering Strategy | Product | Titer (mg/L) | Fold Increase | Reference |

| P. chlororaphis GP72 | Wild-Type | - | 2-OH-PHZ | 4.5 | - | [8] |

| P. aeruginosa M18 | Wild-Type | - | PCA | (Baseline) | - | [8] |

| P. aeruginosa M18ΔUMS | ΔUTR, ΔphzM, ΔphzS | Deletion of competing/regulatory genes | PCA | (Increased) | Significant | [8] |

| P. chlororaphis LDPCA-1 | ΔphzO | Block conversion of PCA to 2-OH-PCA | PCA | (Accumulated) | - | [7] |

| P. chlororaphis LDA-4 | ΔphzF | Block phenazine core synthesis | DHHA | 5520 | - | [7] |

Note: Specific quantitative values for all engineered strains were not consistently available in the provided search context, but the qualitative impact of the genetic modifications is noted.

Regulation of the this compound Gene Cluster

The expression of phenazine BGCs is tightly regulated, often involving a hierarchical control system.

-

Quorum Sensing (QS): Many phenazine-producing Pseudomonas species utilize an N-acyl homoserine lactone (AHL) based quorum-sensing system. The PhzI synthase produces an AHL signal that, at a critical cell density, binds to the transcriptional regulator PhzR. The PhzR-AHL complex then activates the transcription of the phz operon.[11]

-

Global Regulators: The GacS/GacA two-component system and the Rsm post-transcriptional regulatory network also play a crucial role. The Gac system often positively regulates quorum sensing and, consequently, phenazine production.[11]

Caption: Simplified regulatory network controlling phenazine biosynthesis.

Conclusion

The identification and characterization of the this compound gene cluster are multi-faceted processes that integrate bioinformatics, molecular genetics, and analytical chemistry. By employing genome mining to identify candidate clusters, followed by functional validation through heterologous expression and gene knockout studies, researchers can fully elucidate the biosynthetic pathway. This knowledge not only deepens our understanding of microbial secondary metabolism but also provides the essential tools for metabolic engineering, enabling the enhanced production of this compound and the generation of novel phenazine analogs for drug development and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. floraandfona.org.in [floraandfona.org.in]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of biosynthetic gene clusters in heterologous hosts for natural product production and combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Transcriptional Regulation of Oxychlororaphine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine antibiotic produced by several species of Pseudomonas, exhibits potent antifungal and antibacterial activities, making it a compound of significant interest for agricultural and clinical applications. The biosynthesis of this compound is a complex, multi-step process encoded by the phz operon. The expression of this operon is tightly controlled by a hierarchical network of transcriptional regulators that respond to a variety of internal and external signals. A thorough understanding of this regulatory network is crucial for the rational design of strategies to enhance this compound production for industrial and pharmaceutical purposes. This technical guide provides a comprehensive overview of the key transcriptional regulatory pathways governing this compound biosynthesis, detailed experimental protocols for studying this regulation, and quantitative data on the effects of various regulatory mutations.

Core Biosynthetic Pathway

The core biosynthetic pathway for phenazines, including this compound, is encoded by a conserved seven-gene operon, phzABCDEFG. This operon is responsible for the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA). In this compound-producing strains like Pseudomonas chlororaphis, a modifying enzyme, PhzO, then converts PCA to 2-hydroxyphenazine-1-carboxylic acid, a precursor to this compound.

Key Transcriptional Regulatory Networks

The production of this compound is intricately regulated by a multi-layered network of signaling pathways that integrate quorum sensing, two-component systems, and global stress responses.

Quorum Sensing (QS) via PhzR/PhzI

At the core of phenazine regulation is the PhzR/PhzI quorum-sensing system. The LuxI homolog, PhzI, synthesizes N-acyl-homoserine lactone (AHL) signaling molecules. As the bacterial population density increases, AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to and activate the LuxR-type transcriptional regulator, PhzR. The PhzR-AHL complex then directly binds to a conserved phz box sequence in the promoter region of the phz operon, activating its transcription and leading to phenazine biosynthesis.

The Gac/Rsm Cascade: A Global Post-Transcriptional Regulator

The GacS/GacA two-component system acts as a master regulator of secondary metabolism and virulence in many pseudomonads. In response to yet-to-be-fully-characterized environmental signals, the sensor kinase GacS autophosphorylates and subsequently transfers the phosphate group to the response regulator GacA. Phosphorylated GacA (GacA~P) activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to the 5' untranslated region (5'-UTR) of target mRNAs, including the phz operon mRNA, RsmA/E proteins block ribosome binding and inhibit translation. The Gac-mediated production of sRNAs relieves this repression, thereby promoting phenazine biosynthesis.

The RpeA/RpeB Two-Component System

The RpeA/RpeB two-component system provides another layer of control. RpeA is a sensor kinase that, under certain conditions, acts as a phosphatase, dephosphorylating the response regulator RpeB.[1] In its unphosphorylated state, RpeB is inactive. However, under specific environmental cues, RpeA's kinase activity is favored, leading to the phosphorylation of RpeB. RpeB~P then positively regulates the expression of pip.

The Role of Pip and RpoS

The transcriptional regulator Pip (phenazine-inducing protein) acts as a crucial link between the upstream regulatory systems and the core quorum-sensing machinery. Pip positively regulates the expression of the phzI/phzR operon, thereby amplifying the quorum-sensing signal. The expression of pip itself is positively regulated by the stationary phase sigma factor RpoS, which is often induced under stress conditions. This integrates environmental stress signals into the control of phenazine production.

Quantitative Analysis of Gene Expression and this compound Production

The following tables summarize quantitative data on the impact of mutations in key regulatory genes on the expression of the phz operon and the production of phenazines.

Table 1: Effect of Regulatory Gene Mutations on phz Gene Expression in Pseudomonas chlororaphis

| Gene Mutant | Target Gene | Fold Change in Expression (log2) vs. Wild-Type | Reference |

| gacA | phzA | -4.5 | [2] |

| gacA | phzB | -4.2 | [2] |

| gacA | phzC | -4.1 | [2] |

| gacA | phzD | -4.0 | [2] |

| gacA | phzE | -3.8 | [2] |

| gacA | phzF | -3.7 | [2] |

| gacA | phzG | -3.5 | [2] |

| rpeB | phzA | Significantly Reduced | [3] |

| pip | phzR | Significantly Reduced | [4] |

Table 2: Effect of Regulatory Gene Mutations on Phenazine Production in Pseudomonas chlororaphis

| Gene Mutant | Phenazine Compound | Production Level vs. Wild-Type | Reference |

| gacA | Total Phenazines | Abolished | [5] |

| rpeB | Total Phenazines | Significantly Reduced | [3] |

| pip | Phenazine-1-carboxamide (PCN) | Abolished | [4] |

| rpoS | Phenazine-1-carboxamide (PCN) | Reduced | [4] |

Experimental Protocols

Construction of Unmarked Gene Deletion Mutants

This protocol describes the generation of in-frame, unmarked gene deletions in Pseudomonas chlororaphis using a suicide vector and homologous recombination. This method is essential for studying the function of specific regulatory genes.

Materials:

-

Pseudomonas chlororaphis wild-type strain

-

Escherichia coli cloning strain (e.g., DH5α)

-

E. coli conjugative strain (e.g., S17-1)

-

Suicide vector (e.g., pEX18Gm) containing the sacB gene for counter-selection

-

Primers for amplifying upstream and downstream flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Appropriate antibiotics and sucrose

Workflow Diagram:

Procedure:

-

Amplify Flanking Regions: Design primers to amplify ~500 bp regions directly upstream and downstream of the gene to be deleted.

-

Construct Suicide Vector: Clone the amplified upstream and downstream fragments into the suicide vector, flanking the antibiotic resistance marker.

-

Transformation into E. coli: Transform the ligation product into a suitable E. coli cloning strain and select for transformants on appropriate antibiotic plates. Verify the construct by restriction digest and sequencing.

-

Conjugation: Introduce the verified plasmid into P. chlororaphis via triparental mating with a helper E. coli strain carrying the necessary transfer functions.

-

Selection of Merodiploids: Select for P. chlororaphis cells that have integrated the suicide vector into their chromosome via a single homologous recombination event (merodiploids) on plates containing an antibiotic to which P. chlororaphis is resistant (encoded on the vector) and an antibiotic to which the E. coli donor and helper strains are sensitive.

-

Counter-selection: Grow the merodiploid colonies in liquid medium without antibiotic selection and then plate onto a medium containing sucrose. The sacB gene on the suicide vector converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second recombination event.

-

Screening and Verification: Screen the resulting colonies for the loss of the antibiotic resistance marker from the suicide vector. Verify the gene deletion by PCR using primers that flank the deleted region and by sequencing the PCR product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of phz genes in wild-type and mutant strains of P. chlororaphis.

Materials:

-

Bacterial cultures grown to the desired growth phase

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (containing SYBR Green or a probe-based chemistry)

-

Primers for target genes (phz) and a reference gene (e.g., rpoD)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

-

Real-Time PCR: Perform the real-time PCR using a thermal cycler with fluorescence detection. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(reference gene) and ΔΔCt = ΔCt(mutant) - ΔCt(wild-type).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of this compound and related phenazines from bacterial cultures.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

This compound standard

-

HPLC system with a C18 column and a UV-Vis or diode-array detector

Procedure:

-

Extraction: Acidify the bacterial culture supernatant to pH 2.0 with a strong acid (e.g., HCl). Extract the phenazines with an equal volume of ethyl acetate. Separate the organic phase and evaporate to dryness.

-

Sample Preparation: Re-dissolve the dried extract in a known volume of methanol or acetonitrile. Filter the sample through a 0.22 µm filter before injection.

-

HPLC Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column. Elute the phenazines using a gradient of acetonitrile and water (both typically containing a small amount of acid like 0.1% formic acid).

-

Detection and Quantification: Monitor the elution of phenazines at their characteristic absorbance wavelengths (e.g., ~254 nm and ~365 nm). Identify and quantify this compound by comparing its retention time and peak area to that of a known standard.

Conclusion

The transcriptional regulation of this compound production is a complex and tightly controlled process involving a hierarchy of global and specific regulatory systems. Quorum sensing, two-component systems, and stress-response sigma factors all play critical roles in integrating various signals to modulate the expression of the phz biosynthetic operon. A comprehensive understanding of these regulatory networks, facilitated by the experimental approaches outlined in this guide, is essential for developing strategies to overproduce this valuable antibiotic for biotechnological applications. Further research into the specific environmental signals that trigger these regulatory cascades will undoubtedly unveil new avenues for manipulating and optimizing this compound yields.

References

- 1. researchgate.net [researchgate.net]

- 2. An upstream sequence modulates phenazine production at the level of transcription and translation in the biological control strain Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Oxychlororaphine: An In-Depth Technical Guide on its Antifungal Mechanism Against Fusarium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine antibiotic produced by several species of bacteria, including Pseudomonas and Streptomyces, has demonstrated significant antifungal activity against a broad spectrum of plant pathogenic fungi. Among these, species of the genus Fusarium are notable targets due to their devastating impact on agriculture, causing diseases such as crown rot, head blight, and wilt in various crops. This technical guide provides a comprehensive overview of the current understanding of the antifungal mechanism of this compound and related phenazine compounds against Fusarium. The information presented herein is synthesized from available scientific literature and is intended to serve as a resource for researchers and professionals involved in the development of novel antifungal agents. While direct and extensive research on the specific interaction between this compound and Fusarium is emerging, this guide draws upon studies of closely related and well-characterized phenazines, such as phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (PCN), to elucidate the probable modes of action.

The antifungal activity of these compounds is multifaceted, involving the disruption of fundamental cellular processes in the target fungi. Key mechanisms include the compromise of cell membrane integrity, induction of mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. Furthermore, specific molecular targets within the fungal cell have been identified for some phenazines, offering insights into their precise inhibitory actions.

This guide will detail these mechanisms, present available quantitative data on the antifungal efficacy of phenazines against Fusarium, provide detailed experimental protocols for investigating these mechanisms, and illustrate the key pathways and workflows using diagrams.

Quantitative Data: Antifungal Activity of Phenazines against Fusarium species

The following table summarizes the reported minimum inhibitory concentration (MIC) and effective concentration (EC50) values of phenazine compounds against various Fusarium species. These values provide a quantitative measure of their antifungal potency.

| Compound | Fusarium Species | Parameter | Value (µg/mL) | Reference |

| Phenazine-1-carboxylic acid (PCA) | F. graminearum | EC50 | 128.54 | [1] |

| PCA Derivative (I8) | F. graminearum | EC50 | 33.25 | [1] |

| PCA Derivative (I22) | F. graminearum | EC50 | 46.52 | [1] |

| Phenazine-1-carboxylic acid (PCA) | F. oxysporum | MIC | 125 | [2] |

| Phenazine-1-carboxamide (PCN) | F. graminearum | - | - | [3] |

| Phenazine | F. oxysporum f. sp. cubense | MIC | 6.25 | [4] |

| Phenazine | F. oxysporum f. sp. cubense | EC50 | 26.24 | [4] |

| Phenazine-1-carboxylic acid (PCA) | F. oxysporum f. sp. cubense | MIC | 25 | [4] |

| Phenazine-1-carboxylic acid (PCA) | F. oxysporum f. sp. cubense | EC50 | 89.63 | [4] |

Core Antifungal Mechanisms of Action

The antifungal activity of this compound and related phenazines against Fusarium is not attributed to a single mode of action but rather a combination of disruptive effects on the fungal cell. The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

Phenazine compounds can compromise the integrity of the fungal cell membrane, a critical barrier that maintains cellular homeostasis. This disruption leads to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.

-

Evidence: Studies on phenazine-1-carboxamide (PCN) have shown that it disrupts the cellular membrane integrity of fungi.[5] This damage can be visualized using techniques such as scanning electron microscopy (SEM) and quantified by assessing the influx of membrane-impermeable dyes like propidium iodide (PI).

Induction of Mitochondrial Dysfunction

Mitochondria are central to fungal metabolism, responsible for energy production through oxidative phosphorylation. Phenazines have been shown to interfere with mitochondrial function, leading to a cascade of detrimental effects.

-

Mechanism: Phenazines can disrupt the mitochondrial respiratory chain, leading to a decrease in the mitochondrial membrane potential (MMP).[6] This disruption impairs ATP synthesis and triggers the production of reactive oxygen species (ROS). Recent research on other antifungal compounds has shown that targeting mitochondrial energy metabolism is a viable strategy against Fusarium solani.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

Phenazines are redox-active molecules, meaning they can participate in oxidation-reduction reactions within the cell. This property enables them to generate ROS, such as superoxide anions and hydrogen peroxide.

-

Consequences: The excessive production of ROS overwhelms the fungal cell's antioxidant defense systems, leading to a state of oxidative stress.[6][7] This stress results in damage to vital cellular components, including lipids, proteins, and DNA, contributing to fungal cell death.

Inhibition of Specific Molecular Targets

Recent research has begun to identify specific molecular targets of phenazine compounds within fungal cells, providing a more detailed understanding of their inhibitory mechanisms.

-

Histone Acetyltransferase Inhibition: A study on the interaction between phenazine-1-carboxamide (PCN) and Fusarium graminearum revealed that PCN binds to and competitively inhibits the histone acetyltransferase FgGcn5.[1][8] This enzyme plays a crucial role in regulating gene expression through histone acetylation. Its inhibition leads to deregulation of histone acetylation and impacts fungal development, mycotoxin synthesis, and virulence.[1]

-

Isocitrate Lyase Inhibition: Research on phenazine-1-carboxylic acid (PCA) has suggested that it targets isocitrate lyase, a key enzyme in the glyoxylate cycle.[9] This cycle is essential for fungi to utilize two-carbon compounds for growth, and its inhibition can disrupt lipid metabolism and cell membrane balance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antifungal mechanisms of this compound and related phenazines.

Assessment of Cell Membrane Integrity using Propidium Iodide (PI) Staining

This protocol is adapted from general methods for assessing fungal cell viability.

-

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the cell membrane is compromised, PI enters the cell and binds to DNA, emitting a red fluorescence upon excitation.

-

Materials:

-

Fusarium spore suspension or mycelia

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) solution (1 mg/mL stock)

-

This compound or phenazine compound of interest

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Prepare a suspension of Fusarium spores or mycelial fragments in a suitable liquid medium.

-

Treat the fungal suspension with various concentrations of the phenazine compound for a defined period. Include an untreated control.

-

After incubation, harvest the fungal cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a fluorescence microscope with appropriate filters for red fluorescence or by flow cytometry.

-

Quantify the percentage of PI-positive (dead) cells in the treated and control samples.

-

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Assay

This protocol is a standard method for assessing mitochondrial health.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Materials:

-

Fusarium protoplasts or spore suspension

-

JC-1 staining solution

-

PBS or appropriate buffer

-

This compound or phenazine compound of interest

-

Fluorescence plate reader, fluorescence microscope, or flow cytometer

-

-

Procedure:

-

Prepare Fusarium protoplasts or use a spore suspension.

-

Treat the fungal cells with the phenazine compound for the desired time. Include an untreated control and a positive control (e.g., a known mitochondrial uncoupler like CCCP).

-

Incubate the cells with the JC-1 staining solution (typically 1-10 µM) in the dark for 15-30 minutes at an appropriate temperature for Fusarium.

-

Wash the cells with PBS to remove excess dye.

-

Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a suitable instrument.

-

Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in treated cells compared to the control indicates a loss of MMP.

-

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol is a common method for measuring cellular oxidative stress.

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Materials:

-

Fusarium spore suspension or mycelia

-

DCFH-DA solution (stock in DMSO)

-

PBS or appropriate buffer

-

This compound or phenazine compound of interest

-

Fluorescence plate reader, fluorescence microscope, or flow cytometer

-

-

Procedure:

-

Prepare a suspension of Fusarium spores or mycelia.

-

Load the fungal cells with DCFH-DA (typically 5-10 µM) by incubating for 30-60 minutes in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Treat the cells with the phenazine compound. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).

-

Measure the fluorescence of DCF (excitation ~485 nm, emission ~530 nm) at different time points using a suitable instrument.

-

An increase in fluorescence intensity in treated cells indicates an increase in intracellular ROS levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed antifungal mechanisms and experimental workflows.

Caption: Proposed antifungal mechanism of this compound and related phenazines against Fusarium.

Caption: Experimental workflow for assessing cell membrane integrity.

Caption: Putative signaling cascade initiated by phenazine-induced ROS in Fusarium.

Conclusion

The antifungal action of this compound and its phenazine relatives against Fusarium species is a complex process involving multiple cellular targets and mechanisms. The disruption of cell membrane integrity, induction of mitochondrial dysfunction leading to energy depletion and oxidative stress, and the inhibition of specific enzymes like histone acetyltransferases are key components of their fungicidal activity. While the precise details of the signaling pathways activated in Fusarium in response to this compound are still an active area of research, the available evidence strongly suggests the involvement of stress-activated pathways, such as the MAPK cascades, in response to the cellular damage inflicted.

This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research, including transcriptomic and proteomic analyses of Fusarium treated specifically with this compound, will be crucial to fully elucidate the intricate molecular interactions and regulatory networks involved in its potent antifungal activity. Such knowledge will undoubtedly accelerate the development of phenazine-based compounds as effective and sustainable solutions for the control of Fusarium diseases in agriculture.

References

- 1. nyxxb.cn [nyxxb.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of fusaric acid on phenazine-1-carboxamide synthesis and gene expression of Pseudomonas chlororaphis strain PCL1391 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Shikimate Pathway: A Cornerstone in the Biosynthesis of Oxychlororaphine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlororaphine, a phenazine-1-carboxamide, is a bacterially-produced metabolite with significant antimicrobial and potential therapeutic properties. Its biosynthesis is intricately linked to primary metabolism, originating from the shikimate pathway, a central route for the production of aromatic amino acids in microorganisms and plants. This technical guide provides a comprehensive overview of the pivotal role of the shikimate pathway in the synthesis of this compound, detailing the enzymatic steps, genetic regulation, and experimental methodologies crucial for its study and exploitation. The guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important biosynthetic route to facilitate metabolic engineering and drug discovery efforts.

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably of the genus Pseudomonas. These redox-active molecules play crucial roles in microbial competitiveness, biofilm formation, and pathogenesis. This compound, also known as phenazine-1-carboxamide, is a prominent member of this family, exhibiting broad-spectrum antifungal and antibacterial activities. The biosynthesis of the characteristic phenazine core structure is directly dependent on the shikimate pathway, which provides the essential aromatic precursor, chorismic acid. Understanding the intricate connection between this primary metabolic pathway and the specialized biosynthesis of this compound is paramount for developing strategies to enhance its production for agricultural and pharmaceutical applications.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[1][2] This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides.[1]

The key steps of the shikimate pathway leading to chorismate are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, PhzC): Catalyzes the condensation of PEP and E4P to form DAHP. In some phenazine-producing bacteria, a specific DAHP synthase, PhzC, is encoded within the phenazine biosynthetic gene cluster.[3]

-

3-dehydroquinate (DHQ) synthase (AroB): Converts DAHP to DHQ.

-

3-dehydroquinate dehydratase (AroD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

-

Shikimate dehydrogenase (AroE): Reduces DHS to shikimate.

-

Shikimate kinase (AroK, AroL): Phosphorylates shikimate to form shikimate-3-phosphate.

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA): Catalyzes the condensation of shikimate-3-phosphate and PEP to yield EPSP.

-

Chorismate synthase (AroC): Converts EPSP to chorismate, the final product of the shikimate pathway and the branch-point for aromatic amino acid and phenazine biosynthesis.[1][2]

Biosynthesis of this compound from Chorismate

The biosynthesis of this compound from chorismate is a multi-step process encoded by the phz operon. This process can be divided into two main stages: the formation of the core phenazine scaffold, phenazine-1-carboxylic acid (PCA), and the subsequent amidation to yield this compound.

Formation of the Phenazine Core: Phenazine-1-Carboxylic Acid (PCA)

The conversion of chorismate to PCA is catalyzed by a conserved set of enzymes encoded by the phzABCDEFG gene cluster.[3]

-

PhzE: An isochorismate synthase homolog that converts chorismate to 2-amino-2-deoxyisochorismate (ADIC).[4][5]

-

PhzD: A hydrolase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[4]

-

PhzF: An isomerase that converts DHHA to an unstable intermediate.[4]

-

PhzA/PhzB: Homologous proteins that are thought to facilitate the dimerization of two molecules of the PhzF product to form the tricyclic phenazine scaffold.[3]

-

PhzG: A flavin-dependent oxidase that catalyzes the final oxidative decarboxylation to yield PCA.[3]

Conversion of PCA to this compound: The Role of PhzH

The final step in this compound biosynthesis is the amidation of PCA. This reaction is catalyzed by the enzyme PhzH, a glutamine amidotransferase.[5][6] PhzH utilizes glutamine as the amino donor to convert the carboxylic acid group of PCA into a carboxamide group, forming this compound.[6][7]

The reaction is as follows: Phenazine-1-carboxylic acid + L-glutamine + ATP → this compound (Phenazine-1-carboxamide) + L-glutamate + AMP + PPi

The phzH gene is often located in proximity to the core phz operon in this compound-producing strains.[6]

Quantitative Data on Phenazine Biosynthesis

Metabolic engineering efforts have focused on enhancing the production of phenazines by manipulating the shikimate pathway and the phz operon. The following tables summarize key quantitative data from studies on phenazine production.

Table 1: Production of Phenazine-1-Carboxylic Acid (PCA) in Engineered Pseudomonas Strains

| Strain | Genetic Modification | PCA Titer (mg/L) | Reference |

| Pseudomonas chlororaphis Lzh-T5 (Wild Type) | - | 230 | [8] |

| Pseudomonas chlororaphis Lzh-T5 Derivative | Restoration of phzF, knockout of phzO, knockout of negative regulators, enhancement of shikimate pathway, fed-batch fermentation | 10,653 | [9] |

| Pseudomonas sp. M-18Q | qscR inactivation, medium optimization | 1240 | [10] |

| Pseudomonas chlororaphis GP72 | Disruption of 4 negative regulatory genes and overexpression of 6 key genes | 450.4 (for 2-OH-PHZ) | [11] |

Table 2: Kinetic Parameters of PhzE from Pseudomonas aeruginosa PAO1

| Substrate | Km (μM) | kcat (s-1) | Reference |

| Chorismate | 20 ± 4 | 2.2 ± 0.2 | [5] |

| L-glutamine | 11,000 ± 1000 | 2.2 ± 0.2 | [5] |

| Mg2+ | 294 ± 22 | - | [5] |

Table 3: Kinetic Parameters of PzcH (a PCN amidase) from Rhodococcus equi WH99

| Substrate | Km (μM) | kcat (s-1) | Reference |

| Phenazine-1-carboxamide (PCN) | 43.52 ± 4.82 | 17.028 ± 0.57 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Genetic Manipulation of Phenazine Biosynthesis Genes

This protocol describes a general method for creating gene knockouts in Pseudomonas species, which can be adapted for the inactivation of genes such as phzH.[6]

-

Primer Design and Gene Amplification: Design primers to amplify the target gene (e.g., phzH) from the genomic DNA of the producer strain. Include restriction sites in the primers for cloning.

-

Cloning and Inactivation: Clone the amplified gene into a suitable vector (e.g., pNOT19). Inactivate the gene by inserting an antibiotic resistance cassette (e.g., a gentamicin resistance cassette) into a unique restriction site within the gene.

-

Mobilization and Gene Replacement: Ligate the construct into a suicide vector containing a selectable marker (e.g., sacB for sucrose sensitivity) and mobilize it into the target Pseudomonas strain via conjugation from an E. coli donor strain (e.g., S17-1).

-

Selection of Mutants: Select for single-crossover events on agar plates containing the appropriate antibiotics for the vector and the inserted resistance cassette. Subsequently, select for double-crossover events (gene replacement) on agar plates containing sucrose. Sucrose-resistant colonies will have lost the sacB gene and are likely to be the desired mutants.

-

Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

This protocol, based on the Stratagene QuikChange method, can be used to introduce specific mutations into a cloned gene, such as phzH, to study enzyme function.[13]

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo) with the plasmid containing the target gene as the template and the mutagenic primers. The PCR program should include an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be calculated based on the size of the plasmid (approximately 1 minute per kb).

-

Digestion of Parental DNA: After PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and sequence the target gene to confirm the presence of the desired mutation.

Enzyme Assays

A coupled enzymatic assay could be designed as follows:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl2, ATP, L-glutamine, and PCA.

-

Coupling Enzymes and Substrates: Add glutamate dehydrogenase, NAD+, and α-ketoglutarate to the reaction mixture.

-

Initiation and Measurement: Initiate the reaction by adding purified PhzH enzyme. Monitor the production of NADH by measuring the increase in absorbance at 340 nm. The rate of NADH production is proportional to the rate of glutamate formation, and thus to the activity of PhzH.

Analytical Methods for Quantification of this compound

HPLC is a standard method for the separation and quantification of phenazines from bacterial cultures.[8][14]

-

Sample Preparation: Extract the phenazines from the culture supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in a known volume of methanol.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 365 nm.

-

-